molecular formula C14H20N2O B114182 (S)-N-(tert-Butyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide CAS No. 149182-72-9

(S)-N-(tert-Butyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Cat. No. B114182
M. Wt: 232.32 g/mol
InChI Key: DMJXRYSGXCLCFP-LBPRGKRZSA-N
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Description

“(S)-N-(tert-Butyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide” is a complex organic compound. It contains a tetrahydroisoquinoline backbone, which is a common structure found in many alkaloids and pharmaceuticals. The “(S)” denotes the stereochemistry of the molecule, indicating that it is the “left-handed” version of the molecule. The “N-(tert-Butyl)” indicates that a tert-butyl group is attached to the nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the tetrahydroisoquinoline ring, followed by the introduction of the tert-butyl group. The exact method would depend on the starting materials and the specific conditions required .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydroisoquinoline ring, a common feature in many biologically active molecules. The tert-butyl group would add steric bulk to the molecule, which could influence its reactivity and interactions with biological targets .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The tetrahydroisoquinoline ring is a versatile functional group that can undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the tert-butyl group could affect its solubility, stability, and reactivity .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • This compound is often involved in chemical syntheses and structural analyses. For instance, it was identified as a by-product in the synthesis of related compounds, indicating its potential relevance in complex chemical reactions (Zheng, Guo, Huang, Teng, & Jin, 2008).

Key Structural Component in Medicinal Chemistry

  • It serves as a key structural fragment in various medicinally important compounds, particularly in the context of HIV protease inhibitors (Casper & Hitchcock, 2007).

Precursor in Functionalized Tetrahydroisoquinolines Synthesis

Role in the Synthesis of CFTR Potentiators

Enantioselective Synthesis Applications

  • Its derivatives have been used in enantioselective synthesis processes, which are crucial for creating specific drug molecules with desired chirality (Huber & Seebach, 1987).

Importance in Antipsychotic Agent Development

Synthesis of Alkaloid Structures

  • The compound is also instrumental in the synthesis of tetrahydroisoquinoline alkaloid structures, which are important in the study of natural products and pharmaceuticals (Nery, Ribeiro, Lopes, & Lopes, 2003).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, reactivity, and potential applications. Given the prevalence of tetrahydroisoquinoline structures in biologically active compounds, there could be interest in developing new derivatives and exploring their properties .

properties

IUPAC Name

(3S)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-14(2,3)16-13(17)12-8-10-6-4-5-7-11(10)9-15-12/h4-7,12,15H,8-9H2,1-3H3,(H,16,17)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJXRYSGXCLCFP-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CC2=CC=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1CC2=CC=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-(tert-Butyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

CAS RN

149182-72-9
Record name (3S)-N-(1,1-Dimethylethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-N-tert-Butyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-N-tert-butyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (S)-N-tert-Butyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Han, H Li, W Chen, L Yang, X Tong, J Zuo… - European Journal of …, 2022 - Elsevier
Ebola virus (EBOV), one member of the family Filoviridae, can causes hemorrhagic fever and other severe diseases in humans with a high mortality rate (25–90%). Until recently, there …
Number of citations: 3 www.sciencedirect.com

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